6-Bromo-7-methyl-1H-indazole
Overview
Description
6-Bromo-7-methyl-1H-indazole is a chemical compound with the molecular formula C8H7BrN2. It has a molecular weight of 211.06 g/mol . The IUPAC name for this compound is 6-bromo-7-methyl-1H-indazole .
Synthesis Analysis
The synthesis of indazole derivatives, including 6-Bromo-7-methyl-1H-indazole, has been a subject of research in recent years . Various methods have been developed, including transition metal-catalyzed reactions and reductive cyclization reactions . For instance, a Cu(OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation has been described .Physical And Chemical Properties Analysis
6-Bromo-7-methyl-1H-indazole has a molecular weight of 211.06 g/mol . It has a topological polar surface area of 28.7 Ų and a complexity of 151 . The compound has one hydrogen bond donor count and one hydrogen bond acceptor count .Scientific Research Applications
Crystal and Molecular Structure Analysis
The molecular and crystal structure of indazole derivatives, including those related to 6-Bromo-7-methyl-1H-indazole, has been extensively studied. For example, nitroindazoles have been synthesized and characterized using X-ray diffraction and NMR spectroscopy, highlighting the importance of structural analysis in understanding the biological activity of indazole compounds (Cabildo et al., 2011).
Enzymatic Inhibition and Antioxidant Activity
Indazole derivatives have shown significant inhibitory effects against α-glucosidase activity and possess antioxidant potential. Studies on 7-carbo-substituted 5-bromo-3-methylindazoles have demonstrated their efficacy in inhibiting α-glucosidase, suggesting their potential in managing diseases like diabetes and as antioxidants (Mphahlele et al., 2020).
Antibacterial and Antifungal Properties
Indazole compounds have been recognized for their antimicrobial properties. Research on substituted-1-((1-tosyl/methylsulphonyl-1H-indol-2-yl)methyl)-1H-indazoles has uncovered their potential as antibacterial agents, underscoring the versatility of indazole derivatives in combating microbial infections (Brahmeshwari et al., 2014).
Antiproliferative Evaluation for Cancer Therapy
Indazole derivatives conjugated with C-protected amino acids have exhibited significant antiproliferative activity on cancer cell lines, including KATO-III and MCF-7. This suggests the potential of indazole-based compounds in the development of new anticancer agents (Molinari et al., 2015).
Synthesis and Reactivity for Chemical Innovation
The synthesis and reactivity of indazole derivatives are of significant interest in medicinal chemistry. Efficient synthesis approaches for trisubstituted indazoles have been developed, demonstrating the compound's role as potent IKK2 inhibitors, which are crucial in the inflammatory response and cancer progression (Lin et al., 2008).
Future Directions
Indazole derivatives, including 6-Bromo-7-methyl-1H-indazole, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on developing novel synthetic approaches and exploring their potential biological activities .
Mechanism of Action
Target of Action
6-Bromo-7-methyl-1H-indazole is a type of indazole-containing heterocyclic compound . Indazole derivatives have been found to have a wide variety of medicinal applications, including acting as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . They also have potential anticancer, antiangiogenic, and antioxidant activities . The primary targets of 6-Bromo-7-methyl-1H-indazole are likely to be similar to those of other indazole derivatives, such as CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk .
Mode of Action
Based on the known actions of similar indazole derivatives, it is likely that this compound interacts with its targets (such as chk1 and chk2 kinases and h-sgk) to inhibit, regulate, or modulate their activity . This can result in changes in cellular processes, potentially leading to therapeutic effects.
Biochemical Pathways
The biochemical pathways affected by 6-Bromo-7-methyl-1H-indazole are likely to be those associated with its targets. For example, the inhibition of CHK1 and CHK2 kinases could affect cell cycle regulation and DNA damage response pathways, while the modulation of h-sgk could impact cell volume regulation
Result of Action
The molecular and cellular effects of 6-Bromo-7-methyl-1H-indazole’s action would depend on its specific targets and mode of action. For example, if the compound acts as an inhibitor of CHK1 and CHK2 kinases, it could potentially induce cell cycle arrest and apoptosis in cancer cells . If it acts as a modulator of h-sgk, it could potentially regulate cell volume
properties
IUPAC Name |
6-bromo-7-methyl-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-7(9)3-2-6-4-10-11-8(5)6/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMFMFCJWBORHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1337880-06-4 | |
Record name | 6-bromo-7-methyl-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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